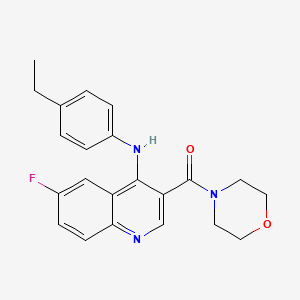
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone, also known as EF-24, is a synthetic molecule that has gained significant attention for its potential therapeutic applications in various diseases. EF-24 belongs to the class of chalcone derivatives and is a potent inhibitor of NF-κB, a transcription factor involved in the regulation of inflammation, cell proliferation, and apoptosis.
作用機序
Target of Action
It’s worth noting that 4-ethylphenol, a component of the compound, has been shown to modulate neurological health and function .
Mode of Action
It’s known that 4-ethylphenol, a part of the compound, can enter host circulation and exert effects .
Biochemical Pathways
The compound might be involved in the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota, which yields 4-ethylphenol . The dietary and systemic availability of aromatic amino acids and the presence of microbiota with the functional capacity to create 4EP regulate its production .
Pharmacokinetics
It’s known that 4-ethylphenol, a part of the compound, once in circulation, undergoes rapid sulfation by phenolic sulfotransferase enzymes, sult1a1/2, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .
Result of Action
High blood concentrations of host-modified 4-ethylphenol, 4-ethylphenol sulfate [4eps], are associated with an anxiety phenotype in autistic individuals .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, increased intestinal permeability, common in autistic individuals, could potentially explain increased flux of 4-Ethylphenol and/or 4-Ethylphenol sulfate across the gut epithelium and the Blood Brain Barrier . Similarly, kidney dysfunction, another complication observed in autistic individuals, impacts clearance of 4-Ethylphenol and its derivatives from circulation .
実験室実験の利点と制限
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several advantages for lab experiments, including its potent inhibitory effects on NF-κB, its synthetic nature, and its stability. However, this compound also has some limitations, including its relatively low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has shown great promise as a potential therapeutic agent for various diseases, and future research is needed to explore its full potential. Some potential future directions for research on this compound include:
1. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and minimize toxicity.
3. Evaluation of the efficacy of this compound in animal models of various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
5. Exploration of the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
In conclusion, this compound is a synthetic molecule with potent inhibitory effects on NF-κB, which has shown great promise as a potential therapeutic agent for various diseases. Further research is needed to explore its full potential and optimize its use in the clinic.
合成法
The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves the condensation of 4-ethylphenylamine and 6-fluoro-3-formylquinoline followed by the reaction with morpholine in the presence of a base. The final product is obtained after purification by column chromatography.
科学的研究の応用
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZJXZGHKLRERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

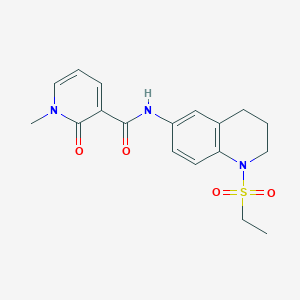
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2404199.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)
![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

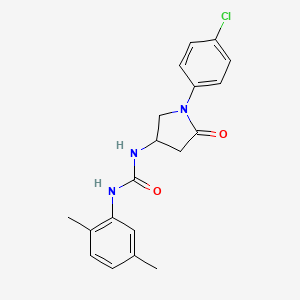
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
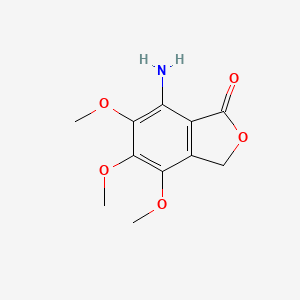
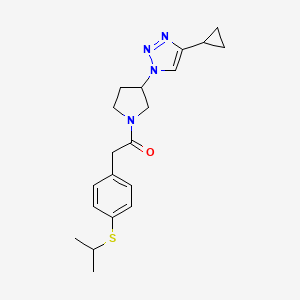

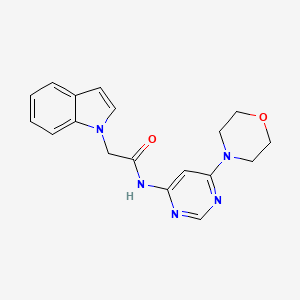
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
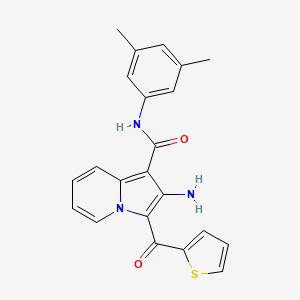
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)